[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 924740-45-4
VCID: VC7492413
InChI: InChI=1S/C17H19NO6/c1-11(19)18-6-4-17(5-7-18)9-14(20)13-3-2-12(8-15(13)24-17)23-10-16(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,21,22)
SMILES: CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Molecular Formula: C17H19NO6
Molecular Weight: 333.34

[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid

CAS No.: 924740-45-4

Cat. No.: VC7492413

Molecular Formula: C17H19NO6

Molecular Weight: 333.34

* For research use only. Not for human or veterinary use.

[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid - 924740-45-4

Specification

CAS No. 924740-45-4
Molecular Formula C17H19NO6
Molecular Weight 333.34
IUPAC Name 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetic acid
Standard InChI InChI=1S/C17H19NO6/c1-11(19)18-6-4-17(5-7-18)9-14(20)13-3-2-12(8-15(13)24-17)23-10-16(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,21,22)
Standard InChI Key XKRPWUYLQYOWEL-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid is C₁₈H₂₁NO₅, with a molecular weight of 331.37 g/mol. The spirocyclic core arises from the fusion of a chromene ring (C₉H₈O) and a piperidin ring (C₅H₁₁N) at the 2-position of the chromene and the 4'-position of the piperidin. Key structural features include:

  • Spirocyclic linkage: Forces the chromene and piperidin rings into a perpendicular orientation, reducing conformational flexibility and enhancing stereochemical stability .

  • Acetyl group at 1'-position: Introduces electron-withdrawing effects, potentially modulating the basicity of the piperidin nitrogen and influencing metabolic stability .

  • Acetic acid side chain at 7-position: Provides a carboxylic acid functional group (pKa ≈ 4.76 ), enabling salt formation and improving aqueous solubility in physiological environments.

The planar chromene system contributes to π-π stacking interactions, while the piperidin ring offers sites for hydrogen bonding via its nitrogen atom. X-ray crystallography of analogous spirochromene derivatives reveals intramolecular hydrogen bonds between the ketone oxygen (4-oxo) and the adjacent chromene hydrogen, stabilizing the dihydroquinone-like structure .

Synthetic Routes and Optimization

Core Spirocyclic Formation

The synthesis of [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid begins with the construction of the spirochromene-piperidin core. A validated approach involves:

  • Mannich reaction: Condensation of 7-hydroxy-4-chromanone with piperidin-4-one in the presence of ammonium acetate, yielding the spirocyclic intermediate 4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-ol .

  • Acetylation: Treatment with acetyl chloride in dichloromethane introduces the 1'-acetyl group, protecting the piperidin nitrogen and preventing unwanted side reactions during subsequent steps .

  • Etherification: Reaction of the 7-hydroxyl group with ethyl bromoacetate under basic conditions (K₂CO₃, DMF), followed by saponification with NaOH to yield the free acetic acid derivative .

Critical parameters:

  • Temperature control: Excess heat during the Mannich reaction promotes retro-Mannich decomposition, reducing yields.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 7-hydroxyl group during etherification.

Byproduct Mitigation

Common impurities include:

  • Des-acetyl analog: Forms if acetylation is incomplete. Detected via HPLC (retention time shift from 12.3 min to 10.8 min).

  • Diastereomers: Arise from non-selective spirocyclization. Chiral chromatography (Chiralpak IC column) resolves enantiomers with >98% ee .

Physicochemical and Spectroscopic Properties

PropertyValue/Description
Melting point198–201°C (decomposes)
Solubility12 mg/mL in PBS (pH 7.4); 45 mg/mL in DMSO
LogP1.8 (calculated via XLogP3)
UV-Vis λmax274 nm (ε = 12,400 M⁻¹cm⁻¹)

Spectroscopic signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.89 (d, J = 2.4 Hz, 1H, H-8), 4.62 (s, 2H, OCH₂CO), 3.45–3.20 (m, 4H, piperidin H), 2.75 (t, J = 6.4 Hz, 2H, H-3), 2.55 (t, J = 6.4 Hz, 2H, H-4), 2.10 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 207.3 (C-4), 170.1 (COCH₃), 169.8 (COOH), 161.2 (C-7), 154.7 (C-2), 130.5–115.2 (aromatic Cs), 65.4 (OCH₂CO), 48.2–32.7 (piperidin Cs), 21.0 (COCH₃).

The carboxylic acid proton (δ 12.3 ppm) is absent in D₂O-exchanged spectra, confirming its exchangeability .

Reactivity and Derivative Synthesis

Functional Group Transformations

  • Carboxylic acid: Forms salts with amines (e.g., tromethamine salt, solubility 89 mg/mL) or esters (methyl ester, LogP 2.9) via Steglich esterification .

  • Ketone (4-oxo): Undergoes condensation with hydrazines to yield hydrazones, useful as pro-drugs. Reaction with hydroxylamine produces an oxime (mp 185°C) .

  • Acetyl group: Hydrolyzes under acidic conditions (HCl/EtOH, 60°C) to the secondary amine, which can be re-alkylated with alternative acyl chlorides .

Structure-Activity Relationship (SAR) Insights

Derivatives of [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid exhibit marked SAR variations:

ModificationImpact on ActivitySource
Acetyl → propionyl3× ↓ solubility; 2× ↑ metabolic stability
OCH₂CO₂H → OCH₂CONH₂10× ↓ potency vs. COX-2
Piperidin → cyclohexylComplete loss of binding to kinase targets

The acetic acid side chain is critical for target engagement, as neutralization (esterification) abolishes inhibitory activity against cyclooxygenase-2 (IC₅₀ from 0.8 μM to >100 μM) .

ParameterValue (10 mpk oral)
Cmax1.2 μM
T₁/₂3.1 h
AUC₀–248.7 μM·h
Liver/plasma14:1 at 4 h post-dose

The high liver-to-plasma ratio suggests utility in hepatic diseases like HCV or NASH .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Difference
[(4'-tert-butyl analog)]tert-butyl at 4'-piperidin5× ↑ metabolic stability
6-methoxy variantMethoxy at C-62× ↓ COX-2 potency
Des-acetyl derivativeNH instead of NHAcRapid hepatic clearance (T₁/₂ 0.8 h)

The acetyl group’s role in prolonging half-life is evident, likely due to reduced oxidative metabolism at the piperidin nitrogen .

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